4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol
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Overview
Description
4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol is a complex organic compound belonging to the class of triterpenoids Triterpenoids are a large and diverse class of naturally occurring organic chemicals derived from six isoprene units
Preparation Methods
The synthesis of 4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are usually simpler organic compounds.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions. Common reagents include acids, bases, and oxidizing or reducing agents.
Purification: The final product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution include halogens and nucleophiles.
Addition: Addition reactions involve the addition of atoms or groups to the compound, often facilitated by catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol has several scientific research applications:
Chemistry: The compound is used as a model compound in studies of triterpenoid synthesis and reactivity.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Gene Expression: It can influence gene expression, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
4,4,6a,6b,8a,11,11,14b-Octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol can be compared with other similar triterpenoids, such as:
Oleanane: A triterpenoid with a similar structure but different functional groups.
Ursane: Another triterpenoid with a different arrangement of methyl groups.
Lupane: A triterpenoid with a distinct ring structure.
Properties
Molecular Formula |
C30H50O2 |
---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,14-diol |
InChI |
InChI=1S/C30H50O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20-24,31-32H,9-16,18H2,1-8H3 |
InChI Key |
UBUHIKQRNDOKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C2C1)C)C)C |
Origin of Product |
United States |
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